BenchChemオンラインストアへようこそ!

SQ609

Tuberculosis Drug-resistant TB Dipiperidine

SQ609 is the definitive dipiperidine positive control for MDR-TB drug discovery. Unlike isoniazid/rifampin controls that fail against resistant strains, SQ609 maintains an MIC90 of 1.56 μg/mL against rpoB S531L and katG/inhA mutants. Its Vero cell IC50 >100 μg/mL yields a selectivity index >64—dramatically outperforming analogs like Example 12 (SI=4.0). This oral, low-toxicity tool compound enables unambiguous hit validation in phenotypic screens and reliable PK/PD modeling without confounding cytotoxicity. Procure SQ609 to standardize your MDR-TB screening cascade with a benchmark that works where first-line agents fail.

Molecular Formula C22H38N2O
Molecular Weight 346.5 g/mol
CAS No. 627052-25-9
Cat. No. B3427905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ609
CAS627052-25-9
Molecular FormulaC22H38N2O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2
InChIKeyYUBKDPOCUHUSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SQ609 (CAS 627052-25-9) – A Dipiperidine Anti-Tuberculosis Agent with Differentiated Activity Against Drug-Resistant Mycobacterium tuberculosis


SQ609 (CAS 627052-25-9) is a synthetic dipiperidine derivative originally developed by Sequella, Inc. as a novel small-molecule therapeutic for tuberculosis [1]. It belongs to a class of compounds that target Mycobacterium tuberculosis via a mechanism distinct from first-line agents, with demonstrated in vitro and in vivo activity [1]. Basic physicochemical properties are consistent with a lipophilic, orally bioavailable scaffold suitable for intracellular penetration [2].

Why In-Class Dipiperidine Analogs or First-Line TB Drugs Cannot Substitute SQ609 Without Compromising Anti-Resistance Efficacy


Generic substitution of SQ609 with either first-line TB drugs (isoniazid, rifampin) or other dipiperidine derivatives would fail to replicate its unique cross-resistance profile [1]. While many dipiperidine analogs exhibit cytotoxicity that limits therapeutic index, SQ609 combines low mammalian cell toxicity with retained potency against multidrug-resistant clinical isolates – a combination not universally present in the chemical class [1][2]. Direct quantitative evidence below demonstrates that substitution would result in loss of activity against rifampin- and isoniazid-resistant strains, or unacceptable safety margins.

Quantitative Evidence Guide: SQ609 (CAS 627052-25-9) Versus First-Line TB Drugs and Dipiperidine Analogs


Maintained Potency Against Rifampin-Resistant M. tuberculosis – A Direct Head-to-Head Differentiator

SQ609 exhibits MIC90 of 1.56 μg/mL against both rifampin-susceptible (H37Rv) and rifampin-resistant M. tuberculosis strains. In direct comparison, rifampin MIC90 increases from 0.125 μg/mL (susceptible) to >32 μg/mL (resistant), representing a >256-fold loss of activity [1]. SQ609 shows no cross-resistance to rifampin.

Tuberculosis Drug-resistant TB Dipiperidine Rifampin resistance

Retained Activity Against Isoniazid-Resistant Clinical Isolates – Quantitative Cross-Resistance Profiling

SQ609 MIC90 against isoniazid-resistant M. tuberculosis strains is 1.56 μg/mL, identical to its MIC against susceptible H37Rv. Comparator isoniazid shows MIC90 of 0.05 μg/mL against susceptible strains but >8 μg/mL against isoniazid-resistant isolates, representing a >160-fold increase [1]. SQ609 fully retains potency across this resistance mechanism.

Isoniazid resistance MDR-TB SQ609 Mycobacterium tuberculosis

Superior Selectivity Index Over Cytotoxic Dipiperidine Analogs – Direct Head-to-Head from Patent Data

In the original patent, SQ609 (Example 18) displays a Vero cell IC50 >100 μg/mL and MIC against M. tuberculosis H37Rv of 1.56 μg/mL, yielding a selectivity index (SI) >64 [1]. In direct comparison, analog Example 12 (with a 4-chlorophenyl substituent) shows Vero IC50 of 12.5 μg/mL and MIC of 3.12 μg/mL, giving an SI of only 4.0. SQ609 provides a 16-fold higher safety margin over this closely related dipiperidine.

Cytotoxicity Selectivity index Vero cells Dipiperidine SAR

In Vivo Lung CFU Reduction in Murine TB Model – Cross-Study Comparable to First-Line Agents

In a murine acute TB infection model (intravenous H37Rv), oral administration of SQ609 at 100 mg/kg twice daily for 10 days reduced lung bacterial burden by 2.5 log10 CFU compared to untreated controls (p < 0.001) [1]. Under identical conditions, isoniazid at 25 mg/kg produced a 3.5 log10 reduction. While the magnitude is lower, SQ609 achieves significant efficacy (99.7% reduction) via a dipiperidine scaffold that is not susceptible to isoniazid or rifampin resistance mechanisms.

In vivo efficacy Mouse model of TB CFU reduction Oral bioavailability

Optimal Applications for SQ609 (CAS 627052-25-9): Drug-Resistant TB Research, In Vivo Efficacy Models, and Scaffold Optimization


Positive Control for High-Throughput Screening Against Multidrug-Resistant M. tuberculosis Clinical Isolates

Given its retained MIC90 of 1.56 μg/mL against both rifampin- and isoniazid-resistant strains [1], SQ609 is ideally suited as a positive control in phenotypic screens against MDR-TB panels. Unlike first-line agents that lose activity, SQ609 provides a consistent benchmark for hit validation across resistant isolates, reducing false negatives caused by resistance-mediated compound failure. Procurement of SQ609 enables screening cascades where isoniazid or rifampin controls would be ineffective.

Non-Cytotoxic Scaffold for In Vivo Efficacy Studies Requiring Oral Dosing

With a Vero cell IC50 >100 μg/mL and selectivity index >64 [2], SQ609 minimizes cell culture toxicity while remaining orally efficacious (2.5 log10 lung CFU reduction at 100 mg/kg) [1]. This combination makes it a preferred dipiperidine tool compound for murine TB efficacy models where cytotoxic analogs would produce confounding results. Researchers needing a low-toxicity, orally bioavailable anti-TB agent for combination studies or PK/PD modeling should prioritize SQ609 over other dipiperidines with SI <10.

Reference Standard for Structure-Activity Relationship Optimization of Dipiperidine Anti-TB Agents

The patent provides direct head-to-head data showing SQ609's superior selectivity index (>64) versus analog Example 12 (SI = 4.0) [2]. For medicinal chemistry teams optimizing dipiperidine scaffolds, SQ609 serves as a baseline reference compound to benchmark novel analogs against. Its MIC (1.56 μg/mL) and cytotoxicity profile define a target product profile for next-generation derivatives. Procuring SQ609 enables direct SAR comparisons using standardized assay conditions without needing to synthesize the original lead.

Mechanism-of-Action Probe for Non-Traditional TB Targets in Resistant Strains

Because SQ609 retains full activity against rifampin-resistant (rpoB S531L) and isoniazid-resistant (katG/inhA) mutants [1], it can be used as a chemical probe to identify pathways that are synthetically lethal with first-line resistance mechanisms. Researchers studying persistence or efflux in MDR-TB can apply SQ609 at 1.56-3.12 μg/mL to differentiate between resistance-nonspecific effects and true target engagement, avoiding the confounding loss of activity seen with standard agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.